4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves several steps. One common method is the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This reaction is typically carried out in the presence of triethylamine at room temperature. The resulting product undergoes further reactions to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Scientific Research Applications
4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, which can lead to the suppression of cancer cell growth or the inhibition of microbial activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of topoisomerase enzymes and the disruption of DNA replication.
Comparison with Similar Compounds
4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other cyanopyridine derivatives, such as:
These compounds share similar structural features but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of a cyanopyridine core with a cyclopropylmorpholine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N4O2 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-8-10-2-1-5-16-13(10)18-6-7-20-12(9-18)14(19)17-11-3-4-11/h1-2,5,11-12H,3-4,6-7,9H2,(H,17,19) |
InChI Key |
UFNWYVLZNRVNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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